molecular formula C14H10BrN3OS B259581 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile

Cat. No. B259581
M. Wt: 348.22 g/mol
InChI Key: ZZAJVZYTQGIFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile, also known as BR-DIM-1, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. This compound belongs to the family of chromene derivatives, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. It activates the p53 pathway, which is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. It also inhibits the NF-κB pathway, which is a transcription factor that promotes inflammation and cell survival. Additionally, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to have minimal toxicity to normal cells, indicating its selectivity towards cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. Furthermore, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile in vivo.

Future Directions

There are several future directions for the research on 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile. One of the areas of interest is to investigate the synergistic effects of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases, such as inflammation and microbial infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile.

Synthesis Methods

The synthesis of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(4-bromo-2-thienyl)-3-cyano-4H-chromene with hydrazine hydrate in the presence of ethanol and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the final product. The yield of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile obtained by this method is around 70%, and the purity can be improved by recrystallization.

Scientific Research Applications

2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. The mechanism of action of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile

Molecular Formula

C14H10BrN3OS

Molecular Weight

348.22 g/mol

IUPAC Name

2,7-diamino-4-(4-bromothiophen-2-yl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C14H10BrN3OS/c15-7-3-12(20-6-7)13-9-2-1-8(17)4-11(9)19-14(18)10(13)5-16/h1-4,6,13H,17-18H2

InChI Key

ZZAJVZYTQGIFTB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.